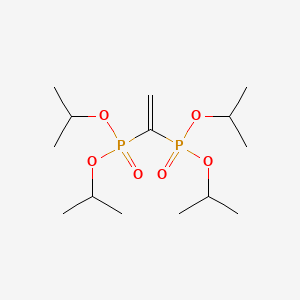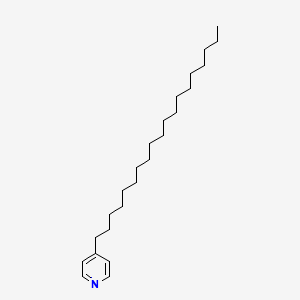
3-Chloro-5-(chlorosulfonyl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-Chloro-5-(chlorosulfonyl)benzoic acid is a sulfonyl halide . It is a white to light beige crystalline powder . It has a molecular formula of C7H5ClO4S and a molecular weight of 220.63 .
Molecular Structure Analysis
The molecular structure of 3-Chloro-5-(chlorosulfonyl)benzoic acid consists of a benzoic acid core with a chlorosulfonyl group attached to the third carbon and a chlorine atom attached to the fifth carbon .Physical And Chemical Properties Analysis
3-Chloro-5-(chlorosulfonyl)benzoic acid is a white to light beige crystalline powder . It has a melting point of 128-130 °C (lit.) . The compound has a molecular weight of 220.63 .Safety and Hazards
properties
CAS RN |
53553-11-0 |
|---|---|
Product Name |
3-Chloro-5-(chlorosulfonyl)benzoic acid |
Molecular Formula |
C7H4Cl2O4S |
Molecular Weight |
255.07 g/mol |
IUPAC Name |
3-chloro-5-chlorosulfonylbenzoic acid |
InChI |
InChI=1S/C7H4Cl2O4S/c8-5-1-4(7(10)11)2-6(3-5)14(9,12)13/h1-3H,(H,10,11) |
InChI Key |
YPDVPJMKLXYCOA-UHFFFAOYSA-N |
SMILES |
C1=C(C=C(C=C1S(=O)(=O)Cl)Cl)C(=O)O |
Canonical SMILES |
C1=C(C=C(C=C1S(=O)(=O)Cl)Cl)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





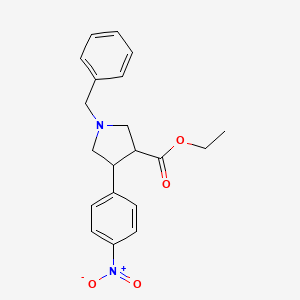
![9-(2,7-dihydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl)-3H-purine-2,6-dione](/img/structure/B1608471.png)
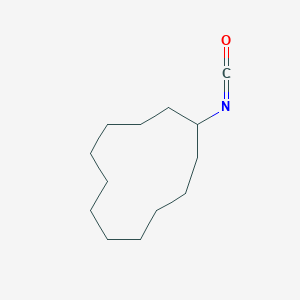

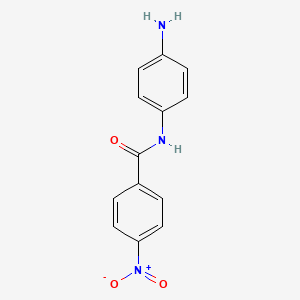

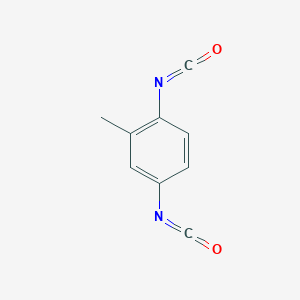
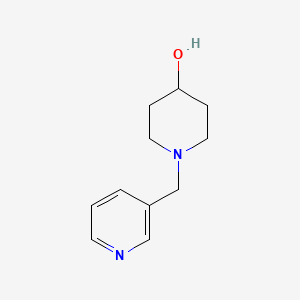
![4-[2-[(5-Chloro-2-methoxybenzoyl)amino]ethyl]benzenesulfonyl chloride](/img/structure/B1608482.png)

